N-(5-iodo-2-methylbenzyl)ethanamine

Description

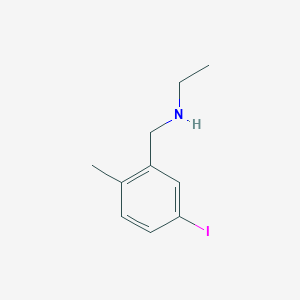

N-(5-Iodo-2-methylbenzyl)ethanamine is a substituted phenethylamine derivative featuring an ethanamine backbone modified with a 5-iodo-2-methylbenzyl group. These compounds are notable for their interactions with serotonin receptors (e.g., 5-HT2A), often exhibiting high potency and psychoactive effects .

Key structural features of this compound include:

- Iodo substitution: Positioned at the 5th carbon of the benzyl ring.

- Methyl group: At the 2nd carbon of the benzyl ring.

- Ethanamine core: Provides a flexible backbone for receptor binding.

Properties

IUPAC Name |

N-[(5-iodo-2-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBADAZUZCBYCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)ethanamine typically involves the following steps:

Iodination: The starting material, 2-methylbenzylamine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction introduces an iodine atom at the 5-position of the benzyl ring.

Reductive Amination: The iodinated intermediate is then reacted with ethanamine under reductive amination conditions. Common reagents for this step include sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: The benzylamine moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(5-iodo-2-methylbenzyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the benzylamine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Halogenated NBOMe Derivatives

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares structural similarities with the target compound, differing primarily in substituent type and position (Table 1).

Table 1: Substituent Comparison of Halogenated N-Benzylphenethylamines

Key Observations :

- Iodo vs. Other Halogens : Iodine’s larger atomic radius and higher lipophilicity may enhance receptor binding compared to bromo or chloro analogs .

- Methoxy vs.

Non-NBOMe Benzyl Derivatives

Other N-benzylethanamine analogs with diverse substituents highlight the impact of aromatic ring modifications:

- N-(2-Methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBOMe) : Exhibits potent 5-HT2A agonism (EC50 = 0.8 nM) but induces neurotoxicity at low doses.

- N-(2-Ethoxybenzyl)-2-(1,3-benzodioxol-5-yl)ethanamine : The ethoxy group and benzodioxole ring enhance CNS penetration but reduce selectivity.

Structural Advantage of Target Compound :

The absence of methoxy groups on the phenyl ring (unlike NBOMe derivatives) may reduce off-target effects, while the methyl group could improve pharmacokinetic properties.

Physicochemical Properties

Table 2: Molecular and Physical Properties

Key Observations :

- Methyl Group Impact : The 2-methyl substituent may slightly reduce logP compared to methoxy groups, balancing solubility and permeability.

Challenges :

- Steric hindrance from the 2-methyl group may slow iodination.

- Purification requires chromatography due to byproducts from incomplete substitution .

Biological Activity

N-(5-iodo-2-methylbenzyl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted benzylamines. The presence of the iodine atom at the 5-position of the aromatic ring enhances its biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism has been observed in various studies focusing on similar compounds.

- Anticancer Properties : Research indicates that this compound may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation. This inhibition could be mediated through interactions with key receptors or enzymes that regulate tumor growth.

Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its potential therapeutic applications.

Antimicrobial Activity

A study published in BenchChem highlighted the antimicrobial properties of this compound. The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Evaluations

Research focusing on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. In vitro assays showed that the compound effectively reduced cell viability in several cancer cell lines by triggering apoptotic pathways. This finding suggests that it may serve as a lead compound for developing new anticancer therapies.

Case Studies

Clinical case studies provide valuable insights into the real-world implications of using this compound. For instance, a report documented a patient who experienced severe agitation and hallucinations after exposure to a related compound, 25I-NBOMe, which shares structural similarities with this compound. The case highlighted potential neurotoxic effects associated with compounds in this class, emphasizing the need for careful evaluation before clinical application .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.